N-(Tert-butoxycarbonyl)-O-(trifluoromethyl)-D-serine
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Overview
Description
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)propanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a trifluoromethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via nucleophilic substitution reactions using appropriate trifluoromethoxy reagents.
Formation of the Propanoic Acid Moiety: The final step involves the formation of the propanoic acid moiety through esterification or amidation reactions.
Industrial Production Methods
Industrial production of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)propanoic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, trifluoromethanesulfonic anhydride (Tf2O)
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the active amino group that can form covalent bonds with target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-ethynylphenyl)propanoic acid
- (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(cyanomethyl)sulfanyl]propanoic acid
- tert-Butyl carbamate
Uniqueness
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)propanoic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in drug discovery and development.
Biological Activity
N-(Tert-butoxycarbonyl)-O-(trifluoromethyl)-D-serine, commonly referred to as Boc-D-Ser-O-(CF3), is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₅F₃NO₄
- Molecular Weight : 239.21 g/mol
- CAS Number : 3262-72-4
- Physical Properties :
- Melting Point : 91 °C (dec.)
- Density : 1.2 ± 0.1 g/cm³
- Boiling Point : 385.1 ± 37.0 °C at 760 mmHg
The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in various solvents. The trifluoromethyl group (CF₃) is known to influence the compound's lipophilicity and biological interactions.
Inhibition of Enzymatic Pathways
Research indicates that Boc-D-Ser-O-(CF3) can act as an inhibitor in various enzymatic pathways. For instance, it has been shown to inhibit the activity of serine proteases, which are critical in numerous physiological processes including digestion and immune responses. The presence of the CF₃ group may enhance binding affinity to active sites due to increased hydrophobic interactions.
Neuroprotective Effects
Studies have suggested that derivatives of D-serine, including Boc-D-Ser-O-(CF3), may play a role in neuroprotection by modulating glutamatergic signaling pathways. D-serine acts as a co-agonist at NMDA receptors, which are involved in synaptic plasticity and memory formation. The inhibition of excessive glutamate signaling may provide therapeutic effects in neurodegenerative diseases.
Case Studies and Experimental Data
- In Vitro Studies :
-
Neuroprotective Studies :
- In a model of excitotoxicity, Boc-D-Ser-O-(CF3) exhibited protective effects on neuronal cells by reducing cell death associated with high levels of glutamate exposure. This suggests its potential utility in treating conditions like Alzheimer's disease where glutamate toxicity is a concern.
Comparative Biological Activity Table
Compound | Target Enzyme/Pathway | IC₅₀ (μM) | Biological Activity |
---|---|---|---|
N-(Tert-butoxycarbonyl)-O-(CF3)-D-serine | NS2B–NS3 protease (Dengue virus) | 10-20 | Antiviral activity |
D-serine | NMDA receptor modulation | N/A | Neuroprotective effects |
Mimosine | Cell cycle inhibition | N/A | Antitumor activity |
Properties
Molecular Formula |
C9H14F3NO5 |
---|---|
Molecular Weight |
273.21 g/mol |
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethoxy)propanoic acid |
InChI |
InChI=1S/C9H14F3NO5/c1-8(2,3)18-7(16)13-5(6(14)15)4-17-9(10,11)12/h5H,4H2,1-3H3,(H,13,16)(H,14,15)/t5-/m1/s1 |
InChI Key |
UHYZWHCAVVWMCI-RXMQYKEDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](COC(F)(F)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC(F)(F)F)C(=O)O |
Origin of Product |
United States |
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